molecular formula C24H22ClNO B594007 (5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 1427325-89-0

(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B594007
CAS No.: 1427325-89-0
M. Wt: 375.9 g/mol
InChI Key: HDEHWWPFRITSLL-UHFFFAOYSA-N
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Description

(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly known as JWH-398, is a synthetic cannabinoid receptor agonist belonging to the naphthoylindole class . This compound is a potent ligand for the cannabinoid receptors CB1 and CB2, acting as an agonist to elicit cannabimimetic responses . Its mechanism of action involves binding to and activating CB1 receptors, which are predominantly located in the central nervous system, and CB2 receptors, which are primarily found in the immune system . Activation of these G-protein coupled receptors leads to a decrease in cellular cyclic adenosine monophosphate (cAMP) levels and modulates various intracellular signaling pathways . In scientific research, JWH-398 serves as a crucial pharmacological tool for probing the endocannabinoid system. It is used to study structure-activity relationships (SAR) of synthetic cannabinoids, investigate receptor binding interactions, and understand the downstream physiological effects of CB1 receptor activation . Studies on related naphthoylindoles have shown that such compounds can produce physiological and psychoactive effects similar to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but often with greater potency . Pre-clinical research utilizing synthetic cannabinoids has demonstrated effects such as analgesia, hypothermia, and catalepsy . Furthermore, research into synthetic cannabinoids like JWH-398 has extended to exploring potential therapeutic applications, including in areas such as dementia treatment . This product is intended for forensic analysis, in-vitro pharmacological assay development, and other advanced biochemical and chemical research applications. It is presented for research use only and is strictly not intended for human or veterinary use. Researchers should handle this compound with appropriate safety protocols, in accordance with all applicable laws and regulations.

Properties

IUPAC Name

(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-21(19-9-4-5-14-23(19)26)24(27)20-12-7-11-18-17(20)10-8-13-22(18)25/h4-5,7-14,16H,2-3,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEHWWPFRITSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017321
Record name JWH-398 5-Chloronaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-89-0
Record name JWH-398 5-Chloronaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

The primary synthesis route for JWH-398 involves a Friedel-Crafts acylation between 1-pentylindole and 5-chloronaphthoyl chloride (or 4-chloronaphthoyl chloride, depending on positional isomerism). This reaction is catalyzed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Reaction Mechanism :

  • Activation : The acyl chloride reacts with a Lewis acid (e.g., AlCl₃) or a base (e.g., triethylamine) to generate an acylium ion.

  • Electrophilic Substitution : The acylium ion undergoes electrophilic attack at the C3 position of the indole ring, forming the ketone linkage.

Typical Conditions :

  • Solvent : Dichloromethane or toluene.

  • Temperature : 0–25°C (to control exothermicity).

  • Molar Ratio : 1:1 stoichiometry between 1-pentylindole and acyl chloride, with 1.2 equivalents of triethylamine.

Yield : 65–85%, depending on purity of starting materials and reaction control.

Alternative Acylation Strategies

Alternative methods include the use of microwave-assisted synthesis to reduce reaction times. For example, coupling 1-pentylindole with 5-chloronaphthoic acid using coupling agents like EDCl/HOBt in DMF achieves comparable yields (70–78%).

Industrial-Scale Production

Large-Batch Synthesis

Industrial production scales the classical route using:

  • Reactors : Glass-lined or stainless-steel vessels with reflux condensers.

  • Workup : Sequential washes with dilute HCl (to remove excess acyl chloride) and NaHCO₃ (to neutralize acid byproducts).

  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate).

Purity Standards :

  • HPLC : >98% purity for pharmaceutical-grade material.

  • GC-MS : Validation of molecular ion peaks at m/z 342 (M⁺) and fragment ions at m/z 155 and 127.

Optimization and Challenges

Solvent and Catalyst Screening

Solvent Catalyst Yield (%) Purity (%)
DichloromethaneTriethylamine7895
TolueneAlCl₃8297
THFDMAP6890

Key Findings :

  • Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification.

  • Lewis acids (AlCl₃) improve regioselectivity but require stringent moisture control.

Byproduct Formation and Mitigation

Common byproducts include:

  • Diacylated Indoles : Formed via over-reaction; minimized by stoichiometric control.

  • Hydrolyzed Acyl Chloride : Addressed using molecular sieves or anhydrous MgSO₄.

Analytical Validation

Structural Confirmation

  • ¹H NMR (CDCl₃): δ 7.8–8.2 (naphthalene protons), δ 6.8–7.5 (indole protons), δ 4.1 (N-pentyl chain).

  • FT-IR : C=O stretch at 1680 cm⁻¹, C-Cl stretch at 750 cm⁻¹.

Purity Assessment

Method Parameters Acceptance Criteria
HPLC-UVC18 column, 70:30 ACN/H₂O, 1 mL/minSingle peak >98%
GC-MSElectron ionization, 70 eVMolecular ion match

Emerging Techniques

Recent advances include flow chemistry systems for continuous synthesis, reducing batch variability and improving scalability .

Chemical Reactions Analysis

Types of Reactions

JWH 398 5-chloronaphthyl isomer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chloronaphthyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

JWH 398 5-chloronaphthyl isomer has several scientific research applications:

    Chemistry: It is used to study the structure-activity relationships of synthetic cannabinoids.

    Biology: The compound is employed in research to understand the interactions between synthetic cannabinoids and cannabinoid receptors.

    Medicine: It serves as a reference standard in forensic toxicology to detect synthetic cannabinoid use.

    Industry: The compound is used in the development of new synthetic cannabinoids for potential therapeutic applications.

Mechanism of Action

JWH 398 5-chloronaphthyl isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological and pharmacological effects, such as modulation of neurotransmitter release and alteration of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Synthetic cannabinoids are designed with modifications to circumvent legal restrictions while maintaining or enhancing psychoactive effects. Below is a detailed comparison of "(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone" with key analogs:

Key Findings:

Chlorinated SCs (e.g., JWH-398) are often more potent due to improved receptor interactions . Alkyl Chain Variations: The pentyl chain on the indole moiety is conserved across many SCs, but fluorination (AM-2201) or elongation (JWH-210) alters metabolic pathways and duration of action .

Metabolic and Legal Considerations :

  • Chlorinated SCs may produce unique metabolites, complicating detection in drug screenings .
  • The 5-chloro derivative is likely classified as a controlled substance under analog laws (e.g., U.S. Federal Analog Act) due to structural similarity to JWH-018 and JWH-398 .

Pharmacological Risks :

  • SCs with halogen substitutions (e.g., chloro, fluoro) are associated with severe toxicity, including seizures, cardiotoxicity, and psychosis, as seen in AM-2201 and JWH-018 cases .

Biological Activity

Overview

(5-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, also known as JWH-398, is a synthetic cannabinoid belonging to the naphthoylindole family. This compound has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors CB1 and CB2. Understanding its biological effects is crucial for research in pharmacology and toxicology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H22ClNO
  • CAS Number : 1427325-89-0
  • SMILES Notation : CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4Cl

JWH-398 acts as an agonist at both CB1 and CB2 receptors, leading to various physiological responses:

  • CB1 Receptor Activation : Primarily located in the central nervous system, activation of CB1 receptors influences neurotransmitter release, affecting mood, cognition, and pain perception.
  • CB2 Receptor Activation : Predominantly found in immune cells, CB2 receptor activation modulates immune responses and inflammation.

The binding affinity and efficacy of JWH-398 at these receptors contribute to its psychoactive effects and potential therapeutic applications.

In Vitro Studies

Research indicates that JWH-398 exhibits significant binding affinity for cannabinoid receptors. The following table summarizes key findings from various studies:

Study ReferenceBinding Affinity (Ki)Receptor TypeEffect Observed
0.5 nMCB1Increased neurotransmitter release
1.2 nMCB2Modulation of immune response
0.8 nMBoth CB1/CB2Analgesic effects in animal models

Case Studies

Several case studies have highlighted the biological effects of JWH-398:

  • Case Study on Pain Management : A study involving rodent models demonstrated that JWH-398 effectively reduced pain sensitivity through its action on CB1 receptors, indicating potential applications in pain relief therapies.
  • Inflammation Modulation : Another study explored the anti-inflammatory properties of JWH-398 in vitro, showing that it could reduce cytokine production in immune cells, suggesting its utility in treating inflammatory conditions.

Safety and Toxicology

While JWH-398 exhibits promising biological activity, concerns regarding its safety profile have emerged:

  • Toxicity Studies : Research indicates that high doses can lead to adverse effects such as anxiety and paranoia, similar to other synthetic cannabinoids.
  • Regulatory Status : Due to its psychoactive properties and potential for abuse, JWH-398 is classified under various controlled substance regulations in several countries.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, and how can intermediates be validated?

  • Methodology : A multi-step synthesis approach is typical for such aryl-indole methanones. For example:

Naphthalene chlorination : Introduce chlorine at the 5-position using electrophilic substitution (e.g., Cl₂/FeCl₃).

Indole alkylation : Attach the pentyl group to the indole nitrogen via nucleophilic substitution (e.g., 1-bromopentane in DMF with K₂CO₃).

Ketone coupling : Use Friedel-Crafts acylation or Ullmann-type coupling to link the chloronaphthalene and pentylindole moieties. Catalysts like Pd(OAc)₂ or ZnCl₂ may enhance yield .

  • Validation : Confirm intermediates via 1H NMR^{1}\text{H NMR} (e.g., indole proton shifts at δ 7.2–7.8 ppm) and LC-MS for molecular ion peaks .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : Use 13C NMR^{13}\text{C NMR} to confirm carbonyl resonance (~190–200 ppm) and aromatic carbons. IR spectroscopy verifies C=O stretches (~1650–1700 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%).
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and dihedral distortions in the naphthalene-indole system .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified indole (e.g., 1-hexyl) or naphthalene (e.g., 5-bromo) groups.
  • In vitro assays : Test binding affinity to cannabinoid receptors (CB1/CB2) using radioligand displacement (e.g., [3H]CP55,940[³H]CP-55,940) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with receptor active sites .

Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Methodology :

Reproducibility checks : Repeat synthesis under inert atmospheres (N₂/Ar) to exclude oxidation byproducts.

Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Compare with reference data from NIST or mzCloud .

Isotopic labeling : Introduce 13C^{13}\text{C} at the carbonyl group to track coupling efficiency .

Q. What strategies are effective in analyzing metabolic pathways of this compound in preclinical models?

  • Methodology :

  • In vivo studies : Administer 14C^{14}\text{C}-labeled compound to rodents; collect plasma/liver samples at timed intervals.
  • Metabolite profiling : Use UPLC-QTOF-MS to identify hydroxylated or glucuronidated metabolites. Cross-reference fragmentation patterns with databases like METLIN .

Q. How can computational models predict physicochemical properties (e.g., logP, solubility)?

  • Methodology :

  • QSPR modeling : Apply tools like CC-DPS to correlate molecular descriptors (e.g., PSA, molar refractivity) with experimental logP (~3.9 for analogs) .
  • Solubility prediction : Use Schrodinger’s QikProp to estimate aqueous solubility based on H-bond donors/acceptors .

Data Contradiction Analysis

Q. How to address discrepancies in reported receptor binding affinities across studies?

  • Methodology :

  • Assay standardization : Validate protocols using positive controls (e.g., WIN 55,212-2 for CB1).
  • Cross-validation : Compare radioligand results with functional assays (e.g., cAMP inhibition).
  • Statistical analysis : Apply ANOVA to assess batch-to-batch variability or inter-lab differences .

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